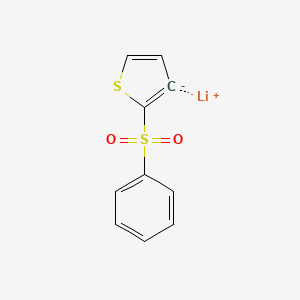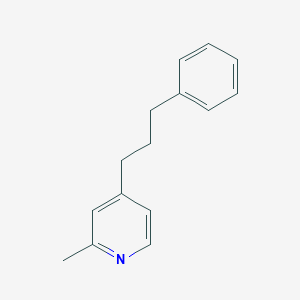
2-Methyl-4-(3-phenylpropyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(3-phenylpropyl)pyridine is an organic compound with the molecular formula C14H15N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by a methyl group at the 2-position and a 3-phenylpropyl group at the 4-position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-phenylpropyl)pyridine can be achieved through various methods. One common approach involves the reaction of 2-methylpyridine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-Methyl-4-(3-phenylpropyl)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the phenylpropyl group is attached.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
科学研究应用
2-Methyl-4-(3-phenylpropyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-Methyl-4-(3-phenylpropyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methyl-4-(3-phenylpropyl)pyridine: Characterized by a methyl group at the 2-position and a 3-phenylpropyl group at the 4-position.
2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group at the 5-position instead of a phenylpropyl group.
4-(3-Phenylpropyl)pyridine: Lacks the methyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both a methyl group and a phenylpropyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
属性
CAS 编号 |
93971-09-6 |
|---|---|
分子式 |
C15H17N |
分子量 |
211.30 g/mol |
IUPAC 名称 |
2-methyl-4-(3-phenylpropyl)pyridine |
InChI |
InChI=1S/C15H17N/c1-13-12-15(10-11-16-13)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3 |
InChI 键 |
NFADRSWMAOGFJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)CCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
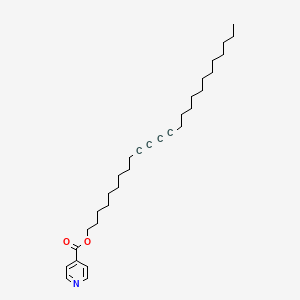
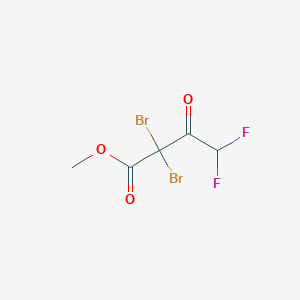
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
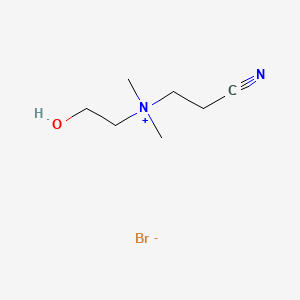
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
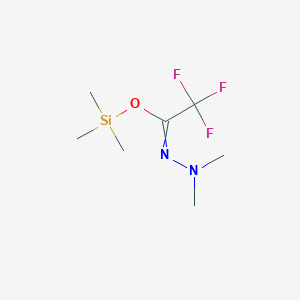
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)

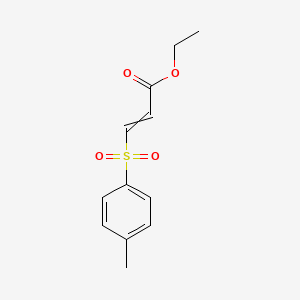
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
